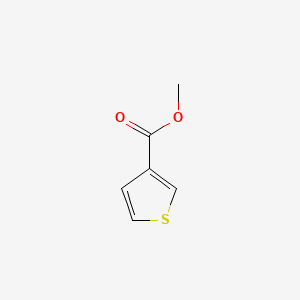

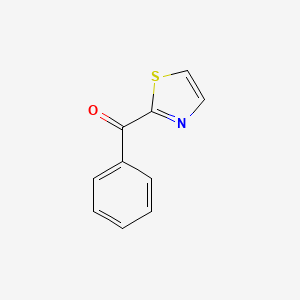

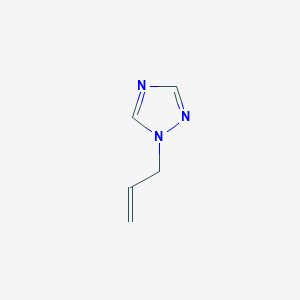

![molecular formula C10H14O4 B1268433 Bicyclo[2.2.2]octan-1,4-dicarbonsäure CAS No. 711-02-4](/img/structure/B1268433.png)

Bicyclo[2.2.2]octan-1,4-dicarbonsäure

Übersicht

Beschreibung

Synthesis Analysis

A practical and cost-effective method for the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been developed, which significantly shortens the duration of the synthesis sequence to the diacid and improves safety and cost through the use of microwaves and a shift from the use of large amounts of Raney nickel to a solid-phase process (Le Marquer, Laurent, & Martel, 2015).

Molecular Structure Analysis

The structure of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been analyzed, showing that within experimental error, the Bicyclo[2.2.2]-octane (BCO) skeleton has apparent D3h-symmetry, corresponding to the totally eclipsed conformation. This structural insight is crucial for understanding the compound's reactivity and potential applications (Ermer & Dunitz, 1969).

Chemical Reactions and Properties

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid exhibits unique reactivity patterns due to its structure. For instance, its derivatives have been used in radical cascade reactions with 1,4-dienes and 1,4-enynes, leading to the efficient synthesis of functionalized bicyclo[3.3.0]octane derivatives, showcasing its versatility in synthetic chemistry (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

Physical Properties Analysis

Studies have focused on the synthesis of derivatives and analogues of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid to explore its physical properties, such as its role in the formation of soluble and colorless polyimides, which show excellent thermal stability. These findings are essential for the development of materials with specific physical properties for industrial applications (Matsumoto & Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, such as its acidity and reactivity towards various substituents, have been studied extensively. For example, the effects of substituents on the acidity of Bicyclo[2.2.2]octane-1-carboxylic acids have been calculated, providing insights into the compound's reactivity and potential for further functionalization (Wiberg, 2002).

Wissenschaftliche Forschungsanwendungen

Metall-organische Gerüste (MOFs)

Bicyclo[2.2.2]octan-1,4-dicarbonsäure: ist ein Schlüsselfaktor bei der Entwicklung transparenter MOFs. Diese Gerüste werden wegen ihrer anpassbaren Poren größen hoch geschätzt, die für bestimmte Anwendungen fein eingestellt werden können. Die bicyclischen organischen Dicarbonsäurelinker in diesen MOFs reduzieren die starke Absorption, die typischerweise mit aromatischen Linkern verbunden ist, wodurch die Transparenz erhöht wird . Diese Transparenz ist entscheidend für die Untersuchung von Molekülen in begrenzten festen Räumen und bietet neue Einblicke in die Materialwissenschaften.

Feststoffe Lösungsmittel

Die Struktur der Verbindung ermöglicht es ihr, innerhalb von MOFs als festes Lösungsmittel zu wirken. Diese Anwendung bietet einen neuartigen Ansatz zur Untersuchung von molekularen Wechselwirkungen und Dynamik in einer Festkörperumgebung im Gegensatz zu traditionellen flüssigen Lösungsmitteln. Sie eröffnet Möglichkeiten für die Forschung in Bereichen wie der Katalyse, wo die Festkörperreaktionen beobachtet und manipuliert werden können .

Organische Synthese

Als Ausgangsstoff in der organischen Synthese wird This compound verwendet, um andere komplexe Verbindungen oder Liganden herzustellen. Ihre einzigartige Struktur kann Starrheit und eine spezifische räumliche Orientierung in den resultierenden Molekülen einführen, was für die Herstellung hochspezifischer Katalysatoren und funktionaler Materialien von Vorteil ist .

Hochleistungsmaterialien

Diese Verbindung dient als Vorstufe für Hochleistungsmaterialien, wie z. B. bestimmte Arten von Polyestern. Ihre Einarbeitung in Polymere kann die Eigenschaften des Materials verbessern, darunter Haltbarkeit, chemische Beständigkeit und thermische Stabilität, wodurch es für fortschrittliche technische Anwendungen geeignet ist .

Proteomikforschung

In der Proteomik wird This compound als biochemisches Werkzeug verwendet. Sie kann an der Untersuchung von Protein-Wechselwirkungen, -Modifikationen und -Funktionen beteiligt sein. Ihre Rolle in der Proteomik ist entscheidend für das Verständnis biologischer Prozesse und die Entwicklung neuer therapeutischer Strategien .

Ligand für die Koordinationschemie

Die Struktur der Verbindung macht sie zu einem ausgezeichneten Liganden für die Koordinationschemie. Sie kann an Metallionen binden und Komplexe mit einzigartigen Eigenschaften bilden. Diese Komplexe können in verschiedenen Bereichen eingesetzt werden, darunter Katalyse, magnetische Materialien und lumineszierende Materialien .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann das Gerüst der Verbindung verwendet werden, um Medikamentenabgabesysteme zu entwickeln. Ihre Fähigkeit, stabile und biokompatible Strukturen zu bilden, macht sie geeignet, um pharmazeutisch wirksame Inhaltsstoffe einzukapseln und so eine gezielte Abgabe und kontrollierte Freisetzung zu gewährleisten .

Umweltanwendungen

Schließlich kann This compound in Umweltanwendungen eingesetzt werden. Ihre Rolle bei der Synthese von MOFs kann zur Entwicklung von Materialien für die Gasspeicherung, -trennung und -abscheidung von Schadstoffen führen. Dies ist besonders relevant für Technologien zur CO2-Abscheidung und zur Reduzierung von Treibhausgasemissionen .

Safety and Hazards

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is primarily used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a unique opportunity due to their tunable pore size .

Mode of Action

The compound interacts with its targets by forming transparent porous materials . This is achieved by using bicyclic organic dicarboxylic linkers, which reduce the strong absorption usually presented by aromatic linkers, thereby increasing transparency .

Biochemical Pathways

The compound affects the synthesis of MOFs . The resulting MOFs have optimal pore size, large cage pore volume, and rich C–H binding sites . This allows for high adsorption capacity and selectivity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Bicyclo[22It’s worth noting that the compound is a solid at room temperature .

Result of Action

The result of the compound’s action is the creation of transparent MOFs . These MOFs can be used as solid solvents , and they exhibit high adsorption capacity and selectivity .

Action Environment

The action of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with care to avoid contact with strong oxidizing agents .

Biochemische Analyse

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. . The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes that are essential for the structural integrity of metal-organic frameworks . The nature of these interactions is primarily based on the coordination chemistry between the carboxylate groups of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid and metal ions.

Cellular Effects

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular function highlight the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to metal ions through its carboxylate groups, forming stable coordination complexes that are crucial for its biochemical activity . These complexes can inhibit or activate specific enzymes, depending on the nature of the interaction. For example, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage caused by reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . Degradation products of the compound may also accumulate over time, potentially leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By influencing these pathways, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can alter the levels of key metabolites, affecting overall cellular metabolism . Additionally, the compound’s interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide play a crucial role in its metabolic activity .

Transport and Distribution

The transport and distribution of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as solute carrier family proteins . Once inside the cell, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .

Subcellular Localization

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be localized to the mitochondria, where it modulates oxidative phosphorylation and reactive oxygen species production . The subcellular localization of the compound is crucial for its biochemical activity and overall cellular effects .

Eigenschaften

IUPAC Name |

bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOACUMJSXEJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345872 | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

711-02-4 | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bicyclo[2.2.2]octane-1,4-dicarboxylic acid interesting for material science?

A1: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a valuable building block for creating Metal-Organic Frameworks (MOFs) with unique properties. Its rigid, three-dimensional structure can impart significant stability to the resulting MOFs, a desirable trait for applications like gas separation. [] Furthermore, its non-aromatic nature allows for the creation of transparent MOFs, opening possibilities for studying molecules within a confined, solid-state environment. []

Q2: Are there any specific examples of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid being used in functional materials?

A2: Yes, researchers have successfully synthesized zinc-based MOFs using Bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a linker. [] These MOFs demonstrate high thermal stability and have shown promise in size-exclusion-based hydrocarbon separations, effectively separating hexane isomers based on minute differences in their kinetic diameters. []

Q3: Beyond MOFs, what other applications has Bicyclo[2.2.2]octane-1,4-dicarboxylic acid been explored for?

A3: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been used as a monomer in the synthesis of rigid-rod benzobisthiazole polymers. [] These polymers, known for their exceptional thermal and oxidative stability, are colorless and soluble, making them attractive for applications requiring high-performance materials. []

Q4: Have there been improvements in the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid?

A4: Yes, researchers have developed a more efficient and cost-effective method for synthesizing Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. [] This method utilizes microwave irradiation to accelerate the reaction, significantly reducing the overall synthesis time. [] Additionally, it replaces the use of large quantities of Raney nickel with a solid-phase approach, enhancing both safety and cost-effectiveness. []

Q5: Can Bicyclo[2.2.2]octane-1,4-dicarboxylic acid be used to create multifunctional materials?

A5: Recent research indicates that Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be incorporated into zinc-based MOFs that exhibit both luminescence detection capabilities and proton conductivity. [] These MOFs demonstrate potential for applications in environmental monitoring by detecting antibiotics like nitrofurantoin and nitrofurazone. [] Furthermore, their proton conductivity makes them promising candidates for clean energy applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

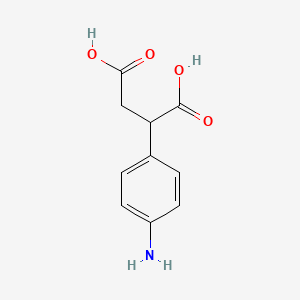

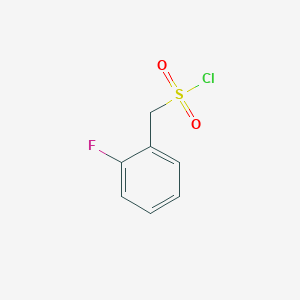

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

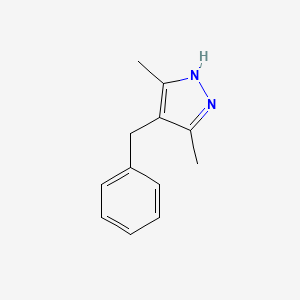

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)